molecular formula C14H16Cl2N2O B14083140 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride

4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride

Cat. No.: B14083140
M. Wt: 299.2 g/mol
InChI Key: CKLVVNQASUJZDX-UHFFFAOYSA-N
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Description

4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is a chemical compound that belongs to the dibenzooxepine family This compound is characterized by its unique tricyclic structure, which includes an oxepine ring fused with two benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield .

Industrial Production Methods: Industrial production of this compound often employs copper-catalyzed reactions. For instance, a one-pot synthesis involving the copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles has been reported. This method is advantageous due to its simplicity and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions: 4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the halogenated positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution often involves reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various substituted dibenzooxepine derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4A-dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. For instance, it can act as a calcium channel antagonist, inhibiting the influx of calcium ions into cells. This action is mediated through its binding to the calcium channels, thereby modulating their activity .

Comparison with Similar Compounds

    Dibenzo[b,f][1,4]oxazepine: Shares a similar tricyclic structure but differs in the presence of an oxazepine ring.

    Dibenzo[b,e][1,4]oxazepine: Another isomeric form with distinct pharmacological properties.

    Dibenzo[c,f][1,2]oxazepine: Differentiated by the position of the oxepine ring.

Uniqueness: 4,4A-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of diamine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C14H16Cl2N2O

Molecular Weight

299.2 g/mol

IUPAC Name

1,11a-dihydrobenzo[b][1]benzoxepine-2,4-diamine;dihydrochloride

InChI

InChI=1S/C14H14N2O.2ClH/c15-10-7-12(16)11-6-5-9-3-1-2-4-13(9)17-14(11)8-10;;/h1-7,14H,8,15-16H2;2*1H

InChI Key

CKLVVNQASUJZDX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(=C(C=C1N)N)C=CC3=CC=CC=C3O2.Cl.Cl

Origin of Product

United States

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